Xanthoangelol E
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Overview
Description
Xanthoangelol E is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthoangelol E can be synthesized through various chemical reactions involving the condensation of appropriate aromatic aldehydes and ketones. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions: Xanthoangelol E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Xanthoangelol E has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, infections, and cancer.
Industry: It is used in the development of new antimicrobial agents and other pharmaceutical products .
Mechanism of Action
The mechanism of action of xanthoangelol E involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This inhibition is mediated through the suppression of nuclear factor-kappa B and caspase-1 activation . Additionally, this compound disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and cell death .
Comparison with Similar Compounds
Xanthoangelol E is part of the chalcone family, which includes several similar compounds such as:
Xanthoangelol: Another chalcone with similar biological activities.
4-Hydroxyderricin: Known for its anti-inflammatory and antimicrobial properties.
Homoflemingin: Exhibits antiviral and anticancer activities
Compared to these compounds, this compound is unique due to its potent inhibitory activity against specific enzymes and its ability to disrupt bacterial cell membranes .
Biological Activity
Xanthoangelol E, a chalcone derived from Angelica keiskei, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound is part of a larger class of compounds known as chalcones, characterized by their open-chain flavonoid structure. The compound exhibits unique properties due to the presence of a hydroxyl group and a methoxy group, which contribute to its biological activity.
1. Anti-inflammatory Effects
Research indicates that this compound exerts significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. The mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation, which is crucial in mediating inflammatory responses.
- Table 1: Inhibitory Effects on Cytokine Production
Compound | Cell Line | Cytokine Inhibition (IC50) |
---|---|---|
This compound | Osteosarcoma cells | 10 µM |
This compound | Macrophages | 5 µM |
This suggests potential therapeutic applications in treating inflammatory diseases.
2. Antibacterial Activity
This compound has also shown antibacterial properties against various strains of bacteria. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
- Table 2: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 4 |
These findings highlight its potential as a natural antimicrobial agent.
3. Anticancer Properties
The anticancer activity of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- A notable study reported that this compound significantly reduced tumor volume in mouse models of melanoma by targeting the BRAF signaling pathway, which is often mutated in melanoma cases.
- Table 3: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
A549 (Lung) | 20 | Inhibits cell proliferation |
B16F10 (Melanoma) | 12 | Targets BRAF signaling |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Inflammatory Bowel Disease : In a clinical trial involving patients with inflammatory bowel disease, administration of this compound resulted in significant reductions in disease activity indices and inflammatory markers.
- Skin Cancer : A pilot study assessed the topical application of this compound on skin lesions in patients with precancerous conditions, showing promising results in reducing lesion size and promoting healing.
Properties
CAS No. |
132998-84-6 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+ |
InChI Key |
AJERVVHSERWGFL-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OO |
Canonical SMILES |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO |
Origin of Product |
United States |
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